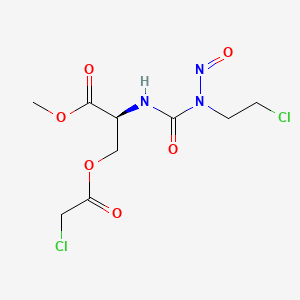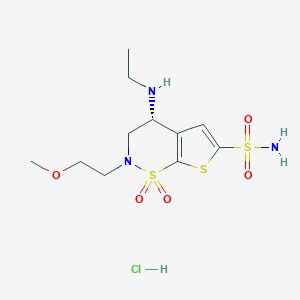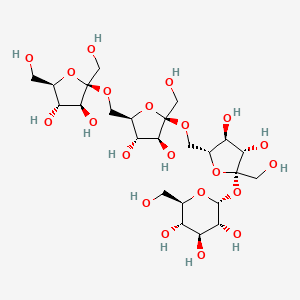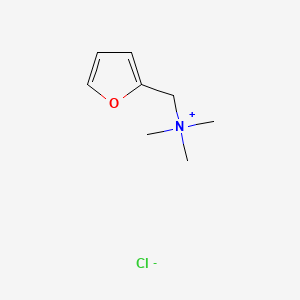
Furtrethonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furtrethonium chloride is a chemical compound with the molecular formula C8H14INO. It is known for its role as an agonist of muscarinic acetylcholine receptors and has been used in the treatment of glaucoma . The compound is characterized by its crystalline structure, which can be obtained from ethanol and ethyl acetate .
Preparation Methods
Furtrethonium chloride can be synthesized through the reductive amination of furfural with ammonia, forming furfurylamine as an intermediate . This process involves the use of heterogeneous catalysts to facilitate the reaction. Industrial production methods typically adhere to principles of green chemistry, utilizing eco-friendly reagents and reaction conditions .
Chemical Reactions Analysis
Furtrethonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents employed .
Scientific Research Applications
Furtrethonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chemicals and pharmaceuticals.
Biology: The compound’s role as a muscarinic acetylcholine receptor agonist makes it valuable in studying receptor functions and signaling pathways.
Mechanism of Action
Furtrethonium chloride exerts its effects by acting as an agonist of muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of intraocular pressure, which is relevant to its use in treating glaucoma . The compound binds to the receptors, activating them and triggering downstream signaling pathways that lead to the desired therapeutic effects.
Comparison with Similar Compounds
Furtrethonium chloride can be compared to other muscarinic receptor agonists, such as pilocarpine and eserine. While all these compounds target muscarinic receptors, this compound is unique in its specific receptor interactions and therapeutic applications . Similar compounds include:
Pilocarpine: Another muscarinic receptor agonist used in the treatment of glaucoma.
Eserine: Known for its role in treating glaucoma and other conditions involving muscarinic receptors.
This compound stands out due to its specific molecular structure and the unique pathways it activates .
Properties
CAS No. |
6035-90-1 |
|---|---|
Molecular Formula |
C8H14ClNO |
Molecular Weight |
175.65 g/mol |
IUPAC Name |
furan-2-ylmethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H14NO.ClH/c1-9(2,3)7-8-5-4-6-10-8;/h4-6H,7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZZYOCRDJISDSSY-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CO1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


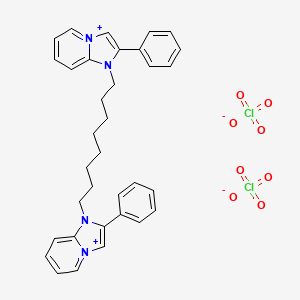
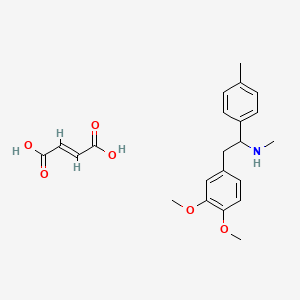

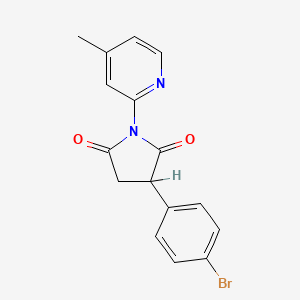
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
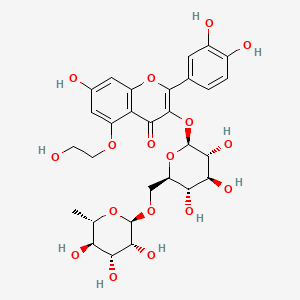
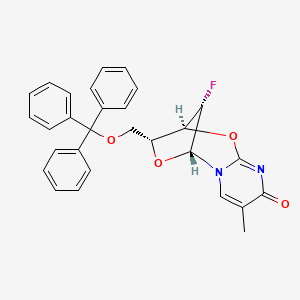
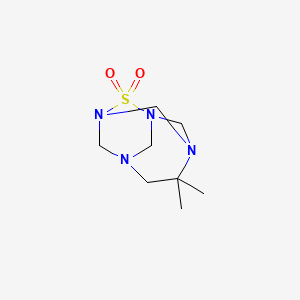
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
